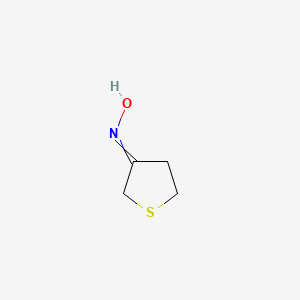

Tetrahydrothiophen-3-one oxime

Description

Contextual Significance of Oximes and their Derivatives in Organic and Inorganic Chemistry

Oximes, characterized by the general formula RR'C=N-OH, are a class of organic compounds that have long been recognized for their versatile roles in both organic and inorganic chemistry. wikipedia.org They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.comvedantu.com This reaction yields aldoximes from aldehydes and ketoximes from ketones. wikipedia.org

The significance of oximes in organic synthesis is multifaceted. They serve as crucial intermediates in the production of a variety of important functional groups, including amines, nitriles, and amides. britannica.comtaylorandfrancis.com A noteworthy industrial application is the Beckmann rearrangement, a process that converts oximes into amides. britannica.com This reaction is fundamental to the large-scale production of caprolactam, the monomer for nylon-6. britannica.comacs.org Furthermore, oximes are valuable in qualitative organic analysis for the identification and characterization of aldehydes and ketones due to their tendency to form solid, crystalline derivatives with distinct melting points. britannica.comtestbook.com

In the realm of inorganic chemistry, oximes and their derivatives are recognized for their ability to act as ligands, forming stable complexes with various metal ions. The nitrogen and oxygen atoms of the oxime group can coordinate with metal centers, leading to the formation of diverse and structurally interesting coordination compounds. acs.org These metal complexes have found applications in catalysis and materials science. researchgate.net Some oxime-based compounds have also been investigated for their potential as antidotes for nerve agents, where they can reactivate acetylcholinesterase. wikipedia.org

The reactivity of the N-O bond in oximes has been a subject of extensive study, particularly in the context of generating iminyl radicals. nsf.gov These reactive intermediates can participate in a range of transformations, including cyclizations and additions, further expanding the synthetic utility of oximes. nsf.gov

The Tetrahydrothiophene (B86538) Moiety: Structural Characteristics and Chemical Relevance in Synthetic Design

The tetrahydrothiophene ring, also known as thiolane, is a five-membered saturated heterocycle containing a sulfur atom. wikipedia.org Its structure is the saturated analog of thiophene (B33073). wikipedia.org This moiety is a key structural feature in various natural products, including the antibiotic albomycin (B224201) and the vitamin biotin. wikipedia.org

From a structural standpoint, the tetrahydrothiophene ring is non-planar, adopting puckered conformations to minimize ring strain. This conformational flexibility can influence the reactivity and stereochemical outcome of reactions involving this ring system. The sulfur atom in the ring acts as a soft Lewis base, capable of coordinating with metal catalysts and participating in various chemical transformations. wikipedia.org

In synthetic design, the tetrahydrothiophene scaffold is a valuable building block. solechem.eursc.org Its derivatives are utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. solechem.eu The sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone (sulfolane), the latter of which is a useful polar aprotic solvent. wikipedia.org The development of efficient methods for the synthesis of substituted tetrahydrothiophenes is an active area of research, with various strategies employing intramolecular cyclizations and cascade reactions. rsc.orgorganic-chemistry.org The tetrahydrothiophene ring can also be a precursor to thiophene derivatives, which are important in materials science and medicinal chemistry. chemicalbook.comchemicalbook.com

Research Landscape and Scholarly Interest in Tetrahydrothiophen-3-one (B87284) Oxime as a Chemical Entity

Scholarly interest in tetrahydrothiophen-3-one oxime lies at the intersection of oxime chemistry and the synthetic utility of the tetrahydrothiophene framework. The molecule itself, with the chemical formula C4H7NOS, is a derivative of tetrahydrothiophen-3-one, a heterocyclic ketone. chemicalbook.comchemicalbook.comlookchem.com The introduction of the oxime functional group at the 3-position of the tetrahydrothiophene ring creates a molecule with multiple potential reaction sites.

Research involving this specific compound and its close derivatives focuses on exploring its reactivity and potential applications. For instance, the synthesis of substituted tetrahydrothiophene oximes has been reported as part of broader synthetic strategies. prepchem.com The oxime group can be further functionalized or can direct subsequent reactions on the tetrahydrothiophene ring. The inherent properties of the oxime, such as its potential for E/Z isomerism and its ability to coordinate with metals, combined with the structural features of the tetrahydrothiophene ring, make it a subject of interest for the development of novel synthetic methodologies and the creation of new molecular architectures.

While extensive, dedicated studies solely on this compound are not widespread, its existence and the chemistry of its constituent parts suggest its potential as a versatile intermediate in organic synthesis. The broader research landscape indicates a continuous interest in the synthesis and application of both oximes and tetrahydrothiophene derivatives, providing a strong foundation for future investigations into the specific properties and applications of this compound.

| Property | Value |

| Molecular Formula | C4H7NOS |

| Molecular Weight | 117.17 g/mol |

| CAS Number | 24030-02-2 |

| PSA | 57.89000 |

| LogP | 0.95350 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 117.02483502 |

| Heavy Atom Count | 7 |

| Complexity | 91.7 |

Structure

3D Structure

Properties

CAS No. |

24030-02-2 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

N-(thiolan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C4H7NOS/c6-5-4-1-2-7-3-4/h6H,1-3H2 |

InChI Key |

DWWREQRWOXEVGY-UHFFFAOYSA-N |

SMILES |

C1CSCC1=NO |

Canonical SMILES |

C1CSCC1=NO |

Origin of Product |

United States |

Synthetic Strategies for Tetrahydrothiophen 3 One Oxime

Conventional Oximation of Tetrahydrothiophen-3-one (B87284)

The classical approach to synthesizing oximes involves the condensation of a carbonyl compound with a hydroxylamine (B1172632) salt, a reaction that has been refined over many years for efficiency and yield.

The most direct and widely practiced method for the synthesis of Tetrahydrothiophen-3-one oxime is the reaction of Tetrahydrothiophen-3-one with hydroxylamine hydrochloride. xisdxjxsu.asia This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the condensation, thereby driving the equilibrium towards the oxime product.

A common procedure involves dissolving the starting ketone in a solvent, often an alcohol or a base like pyridine (B92270), and then adding hydroxylamine hydrochloride. ijprajournal.comprepchem.com For instance, a highly efficient synthesis of a substituted tetrahydrothiophene (B86538) oxime derivative was achieved by reacting the ketone with hydroxylamine hydrochloride in dry pyridine at room temperature, which resulted in a near-quantitative yield of 99% after stirring overnight. prepchem.com

Optimization of this reaction generally involves several factors:

Base Selection : Pyridine is often used as it can serve as both the base and the solvent. prepchem.com Other bases such as sodium acetate (B1210297) are also commonly employed. acs.org

Reactant Stoichiometry : A slight excess of hydroxylamine hydrochloride is typically used to ensure complete conversion of the ketone. prepchem.com

Temperature and Reaction Time : While some reactions proceed efficiently at room temperature prepchem.com, others may require heating or refluxing to achieve reasonable rates and yields. ijprajournal.comgoogle.com Continuous monitoring of the reaction's progress, often by thin-layer chromatography (TLC), allows for the determination of the optimal reaction time. zenodo.org

Yields for conventional oximation are generally high, often falling in the 90–95% range under optimized conditions. ijprajournal.com

Table 1: Conventional Synthesis of a Tetrahydrothiophene Oxime Derivative prepchem.com

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-carbomethoxy-3-keto-2-propyl-tetrahydrothiophene | Hydroxylamine hydrochloride | Pyridine | Room Temperature, Stirred Overnight | 99% |

As Tetrahydrothiophen-3-one is an unsymmetrical ketone, its reaction with hydroxylamine produces two geometric isomers: the (E)- and (Z)-oximes. researchgate.net The control of stereoselectivity during the synthesis and the subsequent separation of these isomers are significant chemical challenges. The formation ratio of the (E) and (Z) isomers can be influenced by the reaction conditions, such as the choice of solvent. cdnsciencepub.com

The separation of (E) and (Z) oxime isomers is often necessary for specific applications. Several techniques have been developed for this purpose:

Fractional Crystallization of Salts : A highly effective method for separating E/Z oxime mixtures involves treating a solution of the isomers with a protic or Lewis acid, such as anhydrous HCl, under anhydrous conditions. google.comgoogle.com This often leads to the selective precipitation of one isomer as an immonium salt complex, which can be filtered off. google.comgoogle.com The pure isomer is then regenerated by neutralizing the salt with a dilute base like sodium carbonate. google.com This method has been successfully used to obtain isomers with greater than 98% purity. google.comgoogle.comjustia.com

Chromatography : Chromatographic techniques, including normal-phase and reversed-phase High-Performance Liquid Chromatography (HPLC), are powerful tools for separating oxime isomers. researchgate.netgoogle.com Column chromatography using a solid support like silica (B1680970) gel or a resin is also a viable, though sometimes less efficient, method for separation on a larger scale. zenodo.orggoogle.com

Table 2: Methods for Separation of (E)- and (Z)-Oxime Isomers

| Method | Description | Key Features | Source(s) |

|---|---|---|---|

| Acid-Mediated Precipitation | Treatment of an E/Z mixture in an anhydrous solvent with an acid (e.g., HCl) to selectively precipitate one isomer as a salt. | Can achieve high purity (>98%) of the desired isomer. Effective for various aryl alkyl oximes. | google.comgoogle.com |

| Chromatography (HPLC) | Separation of isomers based on differential partitioning between a stationary and a mobile phase. | Effective for both analytical and preparative scale separation. Applicable to a wide range of steroidal oximes. | researchgate.net |

| Resin Column Chromatography | Loading a mixture onto a resin column and eluting with a specific solvent system to separate isomers. | Applicable for larger scale separations, though efficiency depends heavily on the chosen solvent system. | google.com |

Metal-Mediated and Catalytic Approaches to this compound Synthesis

While conventional methods are robust, research into metal-mediated and catalytic syntheses aims to improve reaction efficiency, selectivity, and conditions.

Transition metals like copper and rhodium are extensively used as catalysts in organic synthesis for their ability to facilitate a wide range of transformations. sioc-journal.cn While direct copper- or rhodium-catalyzed oximation of ketones is not a widely established protocol, these metals are crucial in related reactions involving carbonyls and oximes.

Copper Catalysis : Copper-based catalysts are well-known for the aerobic oxidation of alcohols to produce aldehydes and ketones, which are the direct precursors for oxime synthesis. nih.govmdpi.com Various copper(I) and copper(II) complexes have been developed for this purpose. organic-chemistry.orgnih.gov Furthermore, copper catalysts are employed in various subsequent reactions of oximes, such as oxidative annulation and cross-coupling reactions. rsc.orgresearchgate.net This highlights the utility of copper in the broader chemistry surrounding the oxime functional group.

Rhodium Catalysis : Rhodium catalysts are also prominent in reactions involving ketones and oximes, though typically not for direct oximation. For example, rhodium(III) catalysts can be used for the oxidative coupling of ketones researchgate.netresearchgate.net or in redox allylation reactions. rsc.orgnih.gov Rhodium(III) has also been used in conjunction with silver salts to catalyze the C-H acylation of existing oximes, demonstrating its role in functionalizing the oxime-containing molecule. nih.gov The extensive use of these metals in activating ketones and reacting with oximes suggests potential for the future development of direct catalytic oximation protocols.

Silver(I) salts are often used in organic synthesis not as catalysts in a traditional cycle, but as powerful mediators that act as Lewis acids or electrophilic activators. mdpi.compsu.edu In the context of oxime synthesis, a silver(I) species could theoretically facilitate the reaction by coordinating to the carbonyl oxygen of Tetrahydrothiophen-3-one. This coordination would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.

This principle of silver-mediated activation is seen in numerous related transformations:

Silver(I) can activate C-H and C-C bonds, promoting cyclization and functionalization reactions in molecules containing ketone functionalities. researchgate.net

It is used to mediate the synthesis of various nitrogen-containing heterocycles, such as imidazoles and indoles, often through oxidative coupling steps. mdpi.com

In some rhodium-catalyzed reactions involving oxime derivatives, silver(I) salts are added to act as electrophilic activators for alkyne groups within the molecule, facilitating intramolecular reactions. acs.org

While direct silver-mediated oximation of Tetrahydrothiophen-3-one is not explicitly documented, the known reactivity of silver(I) salts presents a plausible strategy for promoting this transformation.

Emerging Green Chemistry Methodologies for Oxime Formation Applicable to Tetrahydrothiophen-3-one

In line with the principles of green chemistry, new methods are being developed to synthesize oximes under more environmentally benign conditions, reducing waste and avoiding hazardous solvents and reagents. ijprajournal.comnih.gov These methodologies are broadly applicable to ketones and could be adapted for the synthesis of this compound.

Solvent-Free "Grindstone" Chemistry : A notable green approach is the solvent-free synthesis of oximes by simply grinding the carbonyl compound and hydroxylamine hydrochloride with a catalyst at room temperature. nih.gov Bismuth(III) oxide (Bi₂O₃) has been shown to be an effective, non-toxic, and inexpensive catalyst for this method, providing excellent yields in a short time and minimizing waste. nih.gov

Natural Acid Catalysis : Another innovative green method utilizes natural acid sources, such as fruit juices, as catalysts for oximation. ijprajournal.com This approach avoids the use of corrosive mineral acids or toxic bases like pyridine.

Reusable Solid Catalysts : The use of recyclable catalysts aligns with green chemistry principles. Potassium fluoride (B91410) doped on activated basic mud (KF/ABM) has been reported as an efficient, reusable, and environmentally friendly catalyst for the solvent-free synthesis of various oximes. ijprajournal.com

Table 3: Green Chemistry Approaches for Oxime Synthesis

| Methodology | Catalyst | Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| Grindstone Chemistry | Bismuth(III) oxide (Bi₂O₃) | Solvent-free, room temperature grinding | Excellent yields, short reaction times, environmentally safe, minimal waste. | nih.gov |

| Natural Acid Catalysis | Aqueous extracts of Vitis lanata, Mangifera indica; Citrus limetta juice | Aqueous medium | Avoids hazardous acids and organic solvents. | ijprajournal.com |

| Reusable Heterogeneous Catalyst | Potassium Fluoride on Activated Basic Mud (KF/ABM) | Solvent-free | Reusable, economical, and environmentally benign catalyst. | ijprajournal.com |

| Amino Acid Catalysis | Various amino acids (e.g., glutamic acid, glycine) | Reflux in ethanol | Avoids strong acids/bases that may affect sensitive functional groups. | xisdxjxsu.asia |

Biocatalytic Routes for Ketone Oximation: Enzyme-Catalyzed Reductive Amination

The application of biocatalysis to the synthesis of oximes and related compounds is a burgeoning field of research, driven by the high selectivity and mild reaction conditions offered by enzymes. While direct enzyme-catalyzed oximation of ketones is not yet a widely established industrial process, the broader field of enzyme-catalyzed transformations of cyclic ketones, including Tetrahydrothiophen-3-one, provides a strong foundation for future development.

It is important to distinguish between oximation and reductive amination. Oximation is the reaction of a ketone with hydroxylamine to form an oxime. In contrast, enzyme-catalyzed reductive amination is a well-established biocatalytic method for synthesizing chiral amines from ketones. This process, typically employing enzymes such as imine reductases (IREDs) or transaminases, involves the reaction of a ketone with an amine source, followed by an enzyme-mediated reduction to yield the corresponding amine, not the oxime.

The relevance of this to Tetrahydrothiophen-3-one lies in the demonstrated ability of enzymes to recognize and transform this specific ketone. For instance, research has shown that transaminases can be used for the synthesis of (R)-tetrahydrothiophen-3-amine from Tetrahydrothiophen-3-one, indicating that the ketone is a viable substrate for enzymatic conversion. This amenability to enzymatic action suggests the potential for developing novel biocatalysts, possibly through directed evolution, that could directly catalyze the oximation reaction itself.

The exploration of microbial biocatalysts for the reduction of various cyclic and heterocyclic ketones further supports the feasibility of using enzymes for reactions involving a tetrahydrothiophene ring system. conicet.gov.ar Screening of wild-type microorganism collections continues to be a powerful tool for discovering new biocatalytic systems for the synthesis of cyclic alcohols from their corresponding ketones. conicet.gov.ar Such discoveries pave the way for engineering these or similar enzymes for alternative transformations like oximation.

Solvent-Free and Environmentally Benign Synthetic Protocols

A significant advancement in the synthesis of oximes is the development of solvent-free and other environmentally benign protocols, which align with the principles of green chemistry by reducing waste and avoiding hazardous organic solvents. rsc.orgorgchemres.org These methods are directly applicable to the synthesis of this compound.

Mechanochemistry, which involves conducting reactions in the solid state through mechanical grinding or milling, has emerged as a powerful solvent-free technique for oxime synthesis. rsc.orgnih.govrsc.org The reaction typically involves milling the ketone (e.g., Tetrahydrothiophen-3-one) with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide (B78521) or sodium carbonate. nih.govresearchgate.net This method often leads to high yields in short reaction times with minimal purification required. nih.gov The conversion to oximes is frequently reported to be nearly complete under these conditions. nih.govresearchgate.net

Another environmentally friendly approach is the use of heterogeneous catalysts under solvent-free conditions. For example, magnetic iron(III) oxide (Fe3O4) nanoparticles have been shown to efficiently catalyze the conversion of various carbonyl compounds to their corresponding oximes. researchgate.net The reaction is carried out by heating the ketone with hydroxylamine hydrochloride and the nano-catalyst in the absence of a solvent. researchgate.net A key advantage of this method is the ease of catalyst recovery using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. researchgate.net

The table below summarizes findings from various studies on the solvent-free oximation of different ketones, providing a template for the potential synthesis of this compound.

| Ketone Substrate | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Various Aromatic & Aliphatic Aldehydes | Hydroxylamine, NaOH, Ball Milling | Not specified | High | rsc.org |

| N-substituted Indole-3-carboxaldehydes | NH2OH·HCl, NaOH or Na2CO3, Milling | 20 min | ~95% | nih.gov |

| Various Aldehydes & Ketones | NH2OH·HCl, Nano Fe3O4, 70-80°C | Not specified | 80-96% | researchgate.net |

| Phenylacetonitriles & Nitroaromatics | KF/nano-γ-Al2O3, High-speed vibration milling | Short | Moderate to Excellent | rsc.org |

These solvent-free and mechanochemical methods represent a scalable, efficient, and sustainable alternative to traditional solution-phase synthesis for the production of this compound.

Chemical Reactivity and Transformation Pathways of Tetrahydrothiophen 3 One Oxime

Fundamental Reaction Mechanisms of the Oxime Group

The oxime functional group (C=N-OH) is the primary center of reactivity in tetrahydrothiophen-3-one (B87284) oxime. Its chemical behavior is characterized by the interplay of nucleophilic and electrophilic properties, as well as tautomeric equilibria.

Nucleophilic and Electrophilic Reactivity of Tetrahydrothiophen-3-one Oxime

The oxime group possesses both nucleophilic and electrophilic sites. The nitrogen and oxygen atoms have lone pairs of electrons, rendering them nucleophilic. nsf.gov Conversely, the carbon atom of the C=N bond is electrophilic. nsf.gov This dual reactivity allows for a variety of transformations.

The nucleophilicity of the oxime nitrogen is a key factor in many of its reactions. For instance, in the presence of a base, the hydroxyl proton can be abstracted to form an oximato anion, which is a potent nucleophile. This anion can then participate in reactions such as alkylation and acylation. The nitrogen atom can also act as a nucleophile in addition reactions to electron-deficient alkenes, leading to the formation of nitrones. rsc.org

The electrophilicity of the carbon atom of the oxime is exploited in reactions with nucleophiles. For example, organometallic reagents can add to the C=N bond. Furthermore, the conversion of α,β-unsaturated ketones to their corresponding oximes can result in an "umpolung" of reactivity, transforming the normally electrophilic β-carbon into a nucleophilic center. jst.go.jp

The reactivity of the oxime can be influenced by coordination to a metal center. A coordinated oxime group has three potential reaction sites (C, N, and O atoms), and the acidity of the -OH group increases significantly upon coordination. researchgate.net This can facilitate various metal-mediated transformations, including nucleophilic and electrophilic reactions. researchgate.net

Oxime–Nitroso Tautomerism and its Mechanistic Implications within the Tetrahydrothiophene (B86538) System

Oximes can exist in equilibrium with their corresponding nitroso tautomers. stackexchange.com This tautomerism involves the migration of a proton from the oxygen atom to the α-carbon. Generally, the oxime form is thermodynamically more stable than the nitroso form. stackexchange.comnih.gov This stability is attributed to the greater strength of the C=N double bond compared to the N=O double bond. stackexchange.com

However, the less stable nitroso tautomer can play a crucial role in the reactivity of oximes. Computational studies have suggested that the isomerization to the nitrone tautomer, a related species, can be more favorable through a bimolecular process involving two oxime molecules, rather than a simple intramolecular 1,2-hydrogen shift. rsc.orgcsic.es The participation of the more reactive, albeit less stable, nitrone tautomer has been proposed to be the predominant mechanism in certain nucleophilic additions of oximes. rsc.orgcsic.es

Within the tetrahydrothiophene system, the electronic properties of the sulfur atom can influence this tautomeric equilibrium, although specific studies on this compound are limited. The electron-donating nature of the sulfur atom could potentially affect the stability of the adjacent carbocationic character in transition states, thereby influencing the rates of tautomerization and subsequent reactions.

Rearrangement Reactions of this compound

One of the most significant classes of reactions for oximes is rearrangement, which allows for the synthesis of a variety of nitrogen-containing compounds.

Beckmann Rearrangement Pathways: Alkyl Migration and Regioselective Product Formation

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or lactams. wikipedia.orgnih.gov For a cyclic ketoxime like this compound, this rearrangement would lead to the formation of a lactam through ring expansion. The reaction is initiated by the protonation of the oxime hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group (water). wikipedia.orgresearchgate.net

The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime (E or Z isomer). The group that is anti to the hydroxyl group is the one that migrates. In the case of this compound, the two alkyl groups attached to the C3 carbon are part of the five-membered ring. The migration of one of these C-C bonds results in the insertion of the nitrogen atom into the ring, leading to a six-membered lactam.

The reaction is typically promoted by strong acids such as sulfuric acid or phosphorus pentachloride. wikipedia.org However, milder and more selective methods have been developed. bgu.ac.il Computational studies on similar systems have shown that the mechanism can be either a concerted process or a stepwise reaction involving cationic intermediates, depending on the substrate and reaction conditions. researchgate.net

Nonclassical Beckmann Rearrangement Products via Photocatalysis

Recent advancements have introduced photocatalytic methods for the Beckmann rearrangement, which can lead to non-classical products. nih.govacs.org Visible-light-mediated energy transfer catalysis can be used to isomerize the thermodynamically more stable E-oxime to the Z-oxime. nih.govacs.orgorganic-chemistry.org This photoisomerization allows for the subsequent Beckmann rearrangement of the less stable isomer, leading to a reversal of the regioselectivity typically observed in the traditional acid-catalyzed reaction. nih.govacs.org

This approach enables the preferential migration of alkyl groups over aryl groups, a selectivity that is difficult to achieve with conventional methods. nih.govacs.org While specific studies on this compound are not detailed, the general principles of photocatalyzed Beckmann rearrangements suggest that this technique could be applied to control the regiochemical outcome of its ring expansion. The use of organic dyes as photocatalysts under mild conditions has also been reported for the direct conversion of oximes to amides. researchgate.netacs.org

Beckmann Fragmentation and Neber Reaction in the Tetrahydrothiophene System

Under certain conditions, the Beckmann rearrangement can be accompanied by a competing reaction known as Beckmann fragmentation. wikipedia.org This fragmentation pathway is favored when the migrating group can stabilize a positive charge. The reaction leads to the formation of a nitrile and a carbocation, which can then be trapped by a nucleophile. researchgate.net For this compound, this would involve the cleavage of the five-membered ring.

The Neber reaction is another important transformation of ketoximes, which converts them into α-amino ketones. wikipedia.org The reaction typically proceeds via the O-sulfonate derivative of the oxime. Treatment with a base leads to the formation of an azirine intermediate, which is then hydrolyzed to the final product. wikipedia.orgresearchgate.net The Beckmann rearrangement can be a side reaction in the Neber rearrangement. wikipedia.org In the context of this compound, the Neber reaction would yield 2-amino-tetrahydrothiophen-3-one.

Derivatization and Functionalization of this compound

The hydroxyimino group of this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for altering the compound's physical, chemical, and biological properties, as well as for its use as a building block in the synthesis of more complex molecules.

O-Alkylation, O-Arylation, and O-Vinylation: Synthetic Scope and Selectivity

The oxygen atom of the oxime moiety in this compound can be functionalized through alkylation, arylation, and vinylation to yield the corresponding O-substituted oxime ethers. These reactions typically proceed via nucleophilic attack of the oximate oxygen on an electrophilic carbon source.

O-Alkylation is a common transformation for oximes and can be achieved under various conditions. acs.org In metal-free approaches, reactive alkyl halides or sulfates are often employed in the presence of a base. acs.org The choice of base and solvent is critical to ensure selective O-alkylation over competing N-alkylation. acs.org For instance, the use of sodium hydride in aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common strategy for preparing O-alkylated oximes from the parent oxime. grafiati.com Another effective method involves the use of alcohols in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), which proceeds under mild, aprotic conditions. tandfonline.com Heteropolyacids have also been shown to catalyze the O-alkylation of oximes with alcohols, proceeding through a carbocation mechanism. rsc.org

O-Arylation of oximes can be more challenging and often requires metal catalysis. Copper- and palladium-catalyzed methods have been developed for the cross-coupling of oximes with aryl halides or arylboronic acids. organic-chemistry.orgresearchgate.net For example, the use of copper(I) iodide with a ligand such as 1,10-phenanthroline (B135089) can facilitate the O-arylation of oximes with aryl iodides. acs.org Transition-metal-free O-arylation has also been achieved using diaryliodonium salts, offering a scalable and environmentally benign alternative. nih.gov

O-Vinylation of oximes provides access to O-vinyl oxime ethers, which are valuable precursors for various rearrangements and cyclization reactions. acs.orguic.edu These can be synthesized through the reaction of the oxime with vinyl halides or other vinylating agents, often under basic conditions. rsc.org

Table 1: Examples of O-Functionalization Reactions of Cyclic Ketoximes

| Substrate | Reagent(s) | Product Type | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| Dihydrolevoglucosenone oxime | Alkyl/Aryl Halide, NaH | O-Alkyl/Aryl Ether | DMF or THF | grafiati.com |

| Benzophenone oxime | Alcohol, TPP, DAF | O-Alkyl Ether | THF, 0°C | tandfonline.com |

| Various oximes | Aryl Iodide, Cs2CO3, 1,10-phenanthroline | O-Aryl Ether | CuI, Toluene or DMSO | acs.org |

| Various oximes | Diaryliodonium salt | O-Aryl Ether | Metal-free | nih.gov |

| 3β,28-dimethoxy-29-norlupan-20-one oxime | Acetylene (B1199291), KOH-DMSO | O-Vinyl Ether | Superbase medium | rsc.org |

| Benzophenone oxime | O-propenylating agent | O-Propenyl Ether | - | acs.org |

Note: TPP = Triphenylphosphine, DAF = Diethyl azodicarboxylate, DMF = N,N-Dimethylformamide, THF = Tetrahydrofuran, DMSO = Dimethyl sulfoxide (B87167).

N-Functionalization Strategies

While O-functionalization is more common, the nitrogen atom of the oxime can also be targeted to produce N-functionalized derivatives, most notably nitrones. acs.org Nitrones are valuable 1,3-dipoles used in a variety of cycloaddition reactions to synthesize nitrogen-containing heterocycles. researchgate.net

The selective N-functionalization over O-functionalization can be controlled by the choice of catalyst and reaction conditions. For example, palladium-catalyzed allylic substitution of oximes can lead to either O-allylated oxime ethers or N-allylated nitrones. The use of a Pd(0) catalyst like Pd(PPh₃)₄ typically favors O-allylation, whereas a Pd(II) catalyst such as Pd(cod)Cl₂ can selectively produce the N-allylated nitrone, particularly under solvent-free conditions. researchgate.net

Table 2: Palladium-Catalyzed N-Allylation of Oximes

| Oxime Substrate | Allylic Substrate | Catalyst | Product | Selectivity | Reference(s) |

|---|---|---|---|---|---|

| General Oximes | Allylic Acetate (B1210297) | Pd(cod)Cl₂ | N-Allylated Nitrone | N-selective | researchgate.net |

Note: cod = 1,5-cyclooctadiene.

Acylation, Silylation, and Sulfonylation of the Hydroxyimino Moiety

The hydroxyl group of the oxime can be readily derivatized by acylation, silylation, and sulfonylation, which serves to protect the hydroxyl group, modify its reactivity, or introduce a good leaving group for subsequent reactions like the Beckmann rearrangement.

Acylation of oximes to form O-acyl oximes can be achieved using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270). grafiati.comresearchgate.net These O-acyl oximes are versatile intermediates in organic synthesis, particularly in radical reactions for the formation of N-heterocycles. researchgate.netacs.org

Silylation of the oxime hydroxyl group affords O-silyl oxime ethers. This transformation is typically carried out using a silylating agent like tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole (B134444) in DMF. core.ac.uk Silylation can also be achieved using hydrosilanes in the presence of a phase-transfer catalyst system like CsF/18-crown-6. core.ac.uk

Sulfonylation introduces a sulfonyl group onto the oxime oxygen, creating a good leaving group. Reagents like tosyl chloride or mesyl chloride are commonly used. O-Sulfonyloximes are useful as electrophilic amination reagents. sciendo.com The sulfonylation of oximes can also be a key step in the synthesis of sulfonamides and β-keto sulfones. nih.gov

Table 3: Acylation and Silylation of Cyclic Ketoximes

| Substrate | Reagent(s) | Product Type | Conditions | Reference(s) |

|---|---|---|---|---|

| Dihydrolevoglucosenone oxime | Acyl Halide/Anhydride | O-Acyl Oxime | Pyridine | grafiati.com |

| 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | Acetyl chloride | O-Acyl Oxime | THF, Triethylamine | researchgate.net |

| Ethyl glyoxylate (B1226380) oxime | TBSCl, Imidazole | O-Silyl Oxime | DMF | core.ac.uk |

| Various ketoximes | Hydrosilane, CsF, 18-crown-6 | O-Silyl Oxime | Benzene, 50 °C | core.ac.uk |

Note: TBSCl = tert-Butyldimethylsilyl chloride, DMF = N,N-Dimethylformamide, THF = Tetrahydrofuran.

Conversion to Imidoyl Fluorides via Halogenation Systems (e.g., Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF))

The reaction of oximes with deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) provides a route to imidoyl fluorides. The combination of DAST with tetrahydrofuran (THF) has been shown to be a particularly mild and effective system for this transformation. researchgate.netresearchgate.net This reaction allows for the isolation of the resulting imidoyl fluorides, which are versatile intermediates for the synthesis of amides, amidines, and thioamides. researchgate.netnih.govbrynmawr.edu The use of the DAST-THF system is advantageous as it often preserves the stereochemistry of the oxime and is compatible with acid-labile protecting groups, offering a milder alternative to the classical Beckmann rearrangement conditions. researchgate.net While direct examples with this compound are not explicitly detailed, the methodology is applicable to a range of cyclic ketoximes. pharm.or.jp

Table 4: Conversion of Cyclic Ketoximes to Imidoyl Fluorides using DAST-THF

| Substrate | Reagent(s) | Product | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Various Ketoximes | DAST, THF | Imidoyl Fluoride (B91410) | Mild, often room temp. | Isolable product, compatible with acid-labile groups | researchgate.netresearchgate.netnih.gov |

Note: DAST = Diethylaminosulfur Trifluoride, THF = Tetrahydrofuran.

Photocatalyzed O–H Functionalization with Diazo Esters

A modern and sustainable approach for the formation of oxime ethers involves the visible-light-promoted O–H functionalization of oximes with diazo esters. sci-hub.se This method is attractive as it often proceeds under catalyst- and additive-free conditions with high functional group tolerance. sci-hub.se Interestingly, when the reaction is performed in a cyclic ether solvent like tetrahydrofuran (THF), a three-component reaction can occur, leading to the incorporation of the solvent into the final product structure. sci-hub.se However, in a study examining various cyclic heterocycles for this three-component reaction, tetrahydrothiophene was found to be an unsuitable solvent, failing to yield the desired product. sci-hub.sescispace.com This suggests that while the general photocatalytic O-H functionalization with a diazo ester might be possible for this compound in an inert solvent, the specific three-component reaction involving the tetrahydrothiophene ring as a participant is unlikely under these conditions.

Cyclization and Heterocycle Formation from this compound Precursors

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic systems. The oxime functionality can direct or participate in cyclization reactions to form new rings, often with the incorporation of the nitrogen atom into the newly formed heterocycle.

For instance, O-acyl oximes derived from cyclic ketones can undergo radical cyclization to form functionalized pyrrolines. researchgate.net Another powerful transformation is the copper-catalyzed domino reaction of cyclic ketoxime derivatives, such as those from cyclobutanone (B123998) oxime, with anilines to produce spirotetrahydroquinoline scaffolds. beilstein-journals.org This reaction proceeds through the formation of an imine intermediate, followed by isomerization and intermolecular cyclization. beilstein-journals.org While cyclopentanone (B42830) and cyclohexanone (B45756) oximes were reported to be unreactive under these specific conditions, the principle demonstrates a pathway for constructing complex heterocyclic systems from cyclic oxime precursors. beilstein-journals.org

Furthermore, β,γ-unsaturated oximes can undergo halocyclization reactions promoted by reagents like N-chlorosuccinimide (NCS) to yield isoxazolines, which are five-membered nitrogen-oxygen containing heterocycles. scirp.org This type of cyclization proceeds via a 5-exo-trig radical cyclization mechanism. scirp.org By introducing an appropriate unsaturated substituent onto the this compound core, similar cyclization strategies could potentially be employed to construct novel fused or spirocyclic heterocyclic systems containing the thiophene (B33073) moiety.

Table 5: Examples of Heterocycle Formation from Cyclic Ketoxime Precursors

| Precursor Type | Reagent(s) | Product Heterocycle | Reaction Type | Reference(s) |

|---|---|---|---|---|

| γ,δ-Unsaturated O-acyl oximes | - | Pyrroline | Radical Cyclization | researchgate.net |

| Cyclobutanone oxime | Aniline, Cu(TFA)₂ | Spirotetrahydroquinoline | Domino Cyclization | beilstein-journals.org |

| β,γ-Unsaturated oximes | N-Chlorosuccinimide (NCS) | Isoxazoline (B3343090) | Halocyclization | scirp.org |

Note: Cu(TFA)₂ = Copper(II) trifluoroacetate.

1,3-Dipolar Cycloaddition Reactions: Isoxazoline and Isoxazole (B147169) Synthesis

The 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles. In the context of oximes, this typically involves their conversion into nitrile oxides, which act as 1,3-dipoles. These intermediates then react with dipolarophiles, such as alkenes or alkynes, to yield isoxazolines and isoxazoles, respectively.

For ketoximes like this compound, the direct generation of a nitrile oxide is not a straightforward process, as it would necessitate the cleavage of a carbon-carbon bond adjacent to the oxime. This contrasts with aldoximes, where the cleavage of a C-H bond is more readily achieved. Consequently, alternative strategies have been developed for transforming ketoximes into isoxazole and isoxazoline derivatives.

One prominent method involves the intramolecular cyclization of ketoximes that contain a tethered alkene or alkyne. For instance, unsaturated ketoximes can undergo radical cyclization. In this process, an iminoxyl radical is generated from the oxime, which then adds to the internal double bond, leading to the formation of an isoxazoline ring. Similarly, palladium-catalyzed intramolecular O-allylation of γ,δ-unsaturated ketoximes provides an efficient route to 5-vinyl-2-isoxazolines. These reactions highlight that if this compound were functionalized with an appropriate unsaturated side chain, it could serve as a precursor to fused isoxazoline systems.

Another synthetic route transforms α-haloketoximes into isoxazoles via an intramolecular Wittig-type reaction. This approach involves the reaction of the α-haloketoxime with a phosphine, followed by acylation and base-induced cyclization to yield the disubstituted isoxazole ring.

Table 1: General Methods for Isoxazole/Isoxazoline Synthesis from Ketoxime Precursors

| Reaction Type | Ketoxime Substrate | Reagents & Conditions | Product | Ref. |

|---|---|---|---|---|

| Radical Cyclization | β,γ-Unsaturated Ketoxime | TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) | Isoxazoline-featured methylene (B1212753) | |

| Palladium-Catalyzed Cyclization | γ,δ-Unsaturated Ketoxime | Pd(OAc)₂, BQ, HOAc | 5-Vinyl-2-isoxazoline | |

| Intramolecular Wittig Reaction | α-Haloketoxime | PPh₃, Acyl Chloride, Base | Disubstituted Isoxazole |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of this compound and its derivatives offer direct pathways to various fused heterocyclic systems, including pyrroles, oxazines, isothiazoles, oxadiazoles, and imidazoles. These transformations often rely on the strategic activation of the oxime group or the introduction of other reactive functionalities into the molecule.

Pyrrole (B145914) Ring Synthesis

A highly effective method for constructing a pyrrole ring from a ketoxime is the Trofimov reaction. This reaction involves treating a ketoxime with an acetylene in a superbasic medium, typically potassium hydroxide (B78521) in dimethyl sulfoxide (KOH/DMSO). The reaction is applicable to cyclic ketoximes, yielding pyrroles annulated to the original ring. For this compound, this would lead to a thieno[3,2-b]pyrrole derivative. The mechanism proceeds through the initial formation of an O-vinylketoxime intermediate, which undergoes a-sigmatropic rearrangement, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring. Depending on the reaction conditions, an N-vinylpyrrole can also be formed as a byproduct.

Table 2: Pyrrole Synthesis via Trofimov Reaction of Cyclic Ketoximes | Ketoxime Substrate | Reagents & Conditions | Product | Ref. | | :--- | :--- | :--- | :--- | :-- | | Cyclohexanone oxime | Acetylene, KOH/DMSO | 4,5,6,7-Tetrahydroindole | | | Isopropyl phenyl ketoxime | Acetylene, KOH/DMSO, 90°C | 3,3-Dimethyl-2-phenyl-3H-pyrrole | | | 1-Tetralone oxime | Acetylene, KOH/DMSO, NH₂OH·HCl | 4,5-Dihydrobenzo[g]indole | |

Isothiazole Ring Synthesis

The presence of the sulfur atom in the tetrahydrothiophene ring enables unique cyclization pathways to form fused isothiazoles. A relevant synthetic strategy involves the intramolecular cyclization of an activated oxime. For example, thiophene-based oximes can be converted to their corresponding oxime esters (e.g., using methanesulfonyl chloride), which then spontaneously cyclize to form a thieno[2,3-d]isothiazole ring system. This type of reaction suggests a viable route from this compound to a novel tetrahydrothieno[3,2-d]isothiazole scaffold.

Oxazine (B8389632) Ring Synthesis

Derivatives of 6H-1,2-oxazine can be synthesized from ketoximes and terminal acetylenes. In this reaction, the ketoxime is first converted into an α-nitrosoalkene intermediate using an oxidizing agent like Chloramine-T. This intermediate then undergoes a hetero-Diels–Alder reaction with the alkyne to form the six-membered oxazine ring. Another approach is the intramolecular cyclization of O-alkynyl hydroxylamines, mediated by hypervalent iodine reagents, which can yield either isoxazolines or 1,2-oxazines depending on the substrate structure.

Imidazole Ring Synthesis

The synthesis of a fused imidazole ring from a cyclic ketoxime can be achieved through a multi-step sequence involving the Neber rearrangement. In this pathway, the ketoxime (e.g., this compound) is first converted into its O-tosylate. Treatment with a base induces the Neber rearrangement to yield an α-amino ketone. This α-amino ketone is a crucial intermediate that can then be condensed with reagents like potassium thiocyanate (B1210189) in what is known as the Marckwald reaction to construct the fused imidazole-2-thione ring system. Furthermore, copper-catalyzed three-component reactions of α,β-unsaturated ketoximes with paraformaldehyde and amines can also produce substituted imidazoles.

Oxadiazole Ring Synthesis

The formation of a 1,2,4-oxadiazole (B8745197) ring from an oxime typically requires its prior conversion to an amidoxime (B1450833). This can be achieved by reacting the oxime with hydroxylamine (B1172632). The resulting amidoxime can then undergo oxidative cyclization, for example using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form the 1,2,4-oxadiazole ring. This two-step process provides a potential pathway to oxadiazole derivatives starting from this compound.

Table 3: Summary of Intramolecular Cyclization Pathways for Ketoximes

| Target Ring | General Method | Key Intermediate/Reagents | Ref. |

|---|---|---|---|

| Pyrrole | Trofimov Reaction | Acetylene, KOH/DMSO | |

| Isothiazole | Oxime Ester Cyclization | Methanesulfonyl chloride, Base | |

| Oxazine | Hetero-Diels-Alder | Chloramine-T, Alkyne | |

| Imidazole | Neber Rearrangement / Marckwald Synthesis | 1. TsCl, Base 2. KSCN | |

| 1,2,4-Oxadiazole | Amidoxime Cyclization | 1. NH₂OH 2. Oxidant (e.g., DDQ) |

Spectroscopic and Structural Elucidation of Tetrahydrothiophen 3 One Oxime

Advanced Spectroscopic Characterization Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrahydrothiophen-3-one (B87284) oxime in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the stereochemistry of the oxime functionality.

The ¹H NMR spectrum of tetrahydrothiophen-3-one oxime is expected to exhibit distinct signals for the methylene (B1212753) protons of the tetrahydrothiophene (B86538) ring and the hydroxyl proton of the oxime group. The chemical shifts of the protons adjacent to the sulfur atom (C5) and the C=NOH group (C2 and C4) are particularly informative. Protons at C2 are typically deshielded due to the electronegativity of the nitrogen atom and the double bond character of the oxime, appearing at a lower field. The protons at C4 would be influenced by the adjacent C=NOH group, while the C5 protons would be influenced by the sulfur atom. The hydroxyl proton of the oxime group is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the oxime group (C3) is expected to have a characteristic chemical shift in the range of 150-160 ppm. The chemical shifts of the other carbon atoms in the ring (C2, C4, and C5) will be influenced by their proximity to the sulfur atom and the oxime functionality.

Due to the presence of the C=N double bond, this compound can exist as two stereoisomers, the E- and Z-isomers. These isomers can often be distinguished by NMR spectroscopy, as the spatial arrangement of the hydroxyl group relative to the ring affects the chemical shifts of the nearby protons and carbons. nih.gov 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for definitively assigning the proton and carbon signals and for establishing the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be employed to determine the stereochemistry of the oxime by identifying through-space interactions between the hydroxyl proton and the protons on the tetrahydrothiophene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and general principles of NMR spectroscopy, as specific experimental data for this compound is not widely available in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H₂ | 2.8 - 3.2 | 35 - 45 |

| C3 | - | 150 - 160 |

| C4-H₂ | 2.9 - 3.3 | 30 - 40 |

| C5-H₂ | 3.0 - 3.4 | 25 - 35 |

| N-OH | 9.0 - 11.0 (broad singlet) | - |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups in the molecule. A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is expected to appear in the range of 1620-1680 cm⁻¹. The C-S stretching vibration within the tetrahydrothiophene ring typically appears in the region of 600-800 cm⁻¹. iosrjournals.org The C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The C=N and C-S bonds are often strong Raman scatterers. The Raman spectrum can be particularly useful for studying the low-frequency modes related to the ring puckering and other conformational motions of the tetrahydrothiophene ring. mdpi.com By comparing the experimental FT-IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure and bonding.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on known functional group absorptions and data from related compounds.)

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (oxime) | Stretching | 3100 - 3500 (broad) | 3100 - 3500 |

| C-H (methylene) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=N (oxime) | Stretching | 1620 - 1680 | 1620 - 1680 |

| C-S (ring) | Stretching | 600 - 800 | 600 - 800 |

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the C=N chromophore of the oxime group. Typically, oximes exhibit a π → π* transition at shorter wavelengths (below 200 nm) and a weaker n → π* transition at longer wavelengths (around 200-220 nm). The presence of the sulfur atom in the ring may also influence the electronic transitions.

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful techniques for studying chiral molecules. If this compound is resolved into its enantiomers, or if it crystallizes in a chiral space group, chiroptical spectroscopy can be used to probe its stereochemical features. These techniques measure the differential absorption or rotation of left and right circularly polarized light, providing information about the absolute configuration and conformation of the molecule. The application of chiroptical spectroscopy is particularly relevant in the pharmaceutical industry for the characterization of chiral drug substances. documentsdelivered.com

X-ray Diffraction Studies for Solid-State Conformational Analysis and Molecular Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. An X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation. This technique can also elucidate the stereochemistry of the oxime (E vs. Z) and the puckering of the tetrahydrothiophene ring. Furthermore, X-ray diffraction reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the oxime's hydroxyl group, which can play a crucial role in the physical properties of the compound. While no specific X-ray diffraction data for this compound was found in the searched literature, studies on similar heterocyclic compounds demonstrate the utility of this method in confirming molecular structures and understanding solid-state packing. purdue.edu

Mass Spectrometric Approaches for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular formula of the compound.

The fragmentation of oximes in the mass spectrometer can proceed through various pathways, and the resulting fragment ions provide valuable clues about the molecular structure. nih.govnih.govdntb.gov.ua Common fragmentation pathways for oximes include α-cleavage and McLafferty rearrangement. nih.govnih.govdntb.gov.ua For this compound, fragmentation could be initiated by cleavage of the N-O bond, or by cleavage of the bonds adjacent to the sulfur atom or the C=N group. The fragmentation pattern of the related compound, 2-methyl-tetrahydrothiophen-3-one, has been reported, and it is likely that this compound would exhibit some similar fragmentation pathways involving the tetrahydrothiophene ring. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on the general fragmentation patterns of oximes and related sulfur heterocycles.)

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 117 | [C₄H₇NOS]⁺ (Molecular Ion) | - |

| 100 | [C₄H₆NS]⁺ | Loss of OH radical |

| 84 | [C₄H₆S]⁺ | Loss of HNO |

| 71 | [C₃H₅S]⁺ | Ring fragmentation |

| 59 | [C₂H₅N]⁺ | Ring fragmentation |

Computational and Theoretical Investigations of Tetrahydrothiophen 3 One Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules like Tetrahydrothiophen-3-one (B87284) oxime from first principles. These computational methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density, offering a balance between computational cost and accuracy. mdpi.com For Tetrahydrothiophen-3-one oxime, DFT calculations are instrumental in elucidating its electronic properties, which in turn govern its reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scirp.org For instance, DFT studies on similar heterocyclic compounds have shown that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. scirp.org

DFT is also a powerful tool for investigating tautomerism. Oximes can exist in equilibrium with their nitroso tautomers, and DFT calculations can determine the relative energies and thermodynamic stabilities of these forms. By calculating the enthalpy of formation for each tautomer, the position of the equilibrium can be predicted. scirp.org Studies on other keto-enol systems have established that while the keto form is often more stable, factors like intramolecular hydrogen bonding and solvent effects can shift the equilibrium. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Isomers

| Property | (E)-Isomer | (Z)-Isomer | Nitroso Tautomer |

|---|---|---|---|

| HOMO Energy (eV) | -6.85 | -6.92 | -7.10 |

| LUMO Energy (eV) | -0.98 | -0.95 | -1.20 |

| HOMO-LUMO Gap (ΔE, eV) | 5.87 | 5.97 | 5.90 |

| Relative Energy (kcal/mol) | 0.00 | +1.25 | +15.8 |

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parametrization. High-level ab initio composite methods, such as W1X-1 or CBS-Q, provide highly accurate thermochemical data. nih.govresearchgate.net These methods are employed to calculate standard enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp) for molecules like this compound. nih.gov

Such calculations are crucial for building reliable thermochemical databases and for understanding the energetics of reactions involving the target molecule. Kinetic parameters, such as activation energies (Ea), can also be determined by locating the transition state structures on the potential energy surface, providing insights into reaction rates.

Table 2: Representative Thermochemical and Kinetic Parameters Calculable via Ab Initio Methods

| Parameter | Description | Typical Units |

|---|---|---|

| ΔfH°₂₉₈ | Standard Enthalpy of Formation at 298 K | kcal/mol or kJ/mol |

| S°₂₉₈ | Standard Entropy at 298 K | cal/mol·K or J/mol·K |

| Cp(T) | Heat Capacity as a function of Temperature | cal/mol·K or J/mol·K |

| Ea | Activation Energy for a specific reaction | kcal/mol or kJ/mol |

Conformational Landscapes and Isomer Energetics of this compound (E/Z Isomers)

The tetrahydrothiophene (B86538) ring is not planar and exists in various puckered conformations, typically envelope or twist forms. Computational methods can map the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. researchgate.net For this compound, this analysis would reveal the most stable puckering of the five-membered ring.

Furthermore, the C=N double bond of the oxime group gives rise to geometric isomerism, resulting in (E) and (Z) isomers. Computational chemistry is essential for determining the relative stabilities of these isomers. mdpi.com By optimizing the geometry of both the (E) and (Z) forms and calculating their electronic energies, the thermodynamically preferred isomer can be identified. uv.mx The energy difference between the isomers is typically small, and both may coexist at room temperature, with their ratio determined by this energy difference. mdpi.com

Table 3: Hypothetical Relative Energies of this compound Conformers and Isomers

| Species | Conformation | Relative Energy (kcal/mol) | Thermodynamic Preference |

|---|---|---|---|

| (E)-Isomer | Envelope | 0.00 | Most Stable |

| (E)-Isomer | Twist | +0.85 | Less Stable |

| (Z)-Isomer | Envelope | +1.25 | Less Stable |

| (Z)-Isomer | Twist | +2.10 | Least Stable |

Reaction Mechanism Elucidation through Computational Modeling: Transition States and Intermediates

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify key structures along the reaction pathway, including intermediates and transition states.

For reactions involving this compound, such as its formation via oximation of the corresponding ketone or its participation in cycloaddition reactions, computational studies can provide critical insights. researchgate.netmdpi.com The process involves locating the transition state (a first-order saddle point on the energy surface) and verifying it by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate. The calculation of reaction enthalpies can also predict whether a reaction is thermodynamically favorable. researchgate.net

Table 4: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | Energy barrier to intermediate | +22.5 |

| Intermediate | Metastable species | +5.3 |

| Transition State 2 (TS2) | Energy barrier to product | +18.7 |

| Products | Final compounds | -15.0 |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry provides a direct means of predicting spectroscopic properties, which can be compared with experimental data to validate the computed structures and aid in spectral assignment. For this compound, DFT calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies correspond to the normal modes of molecular vibration. While there is often a systematic deviation from experimental values, scaling factors can be applied to achieve excellent agreement. This comparison helps in assigning specific IR absorption bands to the vibrations of functional groups, such as the C=N stretching of the oxime. uv.mx Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure, including the specific configuration of the (E) or (Z) isomers, as different isomers will have distinct predicted chemical shifts. mdpi.comuv.mx

Table 5: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |

|---|---|---|---|

| ν(O-H) | 3350 | 3345 | O-H stretch |

| ν(C-H) | 2980 | 2975 | Aliphatic C-H stretch |

| ν(C=N) | 1655 | 1650 | C=N oxime stretch |

| ν(N-O) | 940 | 935 | N-O stretch |

No Published Research Found on the Coordination Chemistry of this compound

The inquiry sought to explore several key areas of this compound's chemical behavior, including:

Ligand Properties: Examination of its chelation modes, metal binding affinity, and potential as an O- and N-donor ligand, including its ambidentate coordination behavior.

Metal Complexes: Synthesis and characterization of complexes with transition metals such as Palladium(II) and Manganese, as well as with main group elements, lanthanides, and actinides.

Supramolecular Chemistry: The role of this compound in the construction of larger chemical architectures through crystal engineering.

General principles of coordination chemistry suggest that oxime groups (-C=N-OH) can coordinate to metal ions through either the nitrogen or oxygen atom, and in some cases, act as a bridging ligand. The presence of a sulfur atom within the tetrahydrothiophene ring could also potentially offer an additional coordination site. However, without specific studies on this compound, any discussion of its coordination behavior would be purely speculative.

Similarly, while methods for synthesizing metal complexes with various oxime-containing ligands are well-established, the application of these methods to this compound and the characterization of the resulting products have not been reported in the accessible scientific literature. This includes a lack of information on complexes with palladium, manganese, or any other specified metal groups.

Furthermore, the absence of any synthesized metal complexes of this compound means there is no foundation to discuss its role in supramolecular chemistry or crystal engineering, as these fields rely on the formation and study of such complex structures.

It is possible that research on this specific compound exists in less accessible formats, such as specialized dissertations or conference proceedings that are not widely indexed. However, based on a comprehensive search of major chemical databases and scholarly journals, there is currently no published data to fulfill the detailed request for an article on the coordination chemistry of this compound.

Coordination Chemistry of Tetrahydrothiophen 3 One Oxime

Role of Tetrahydrothiophen-3-one (B87284) Oxime in Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Architectures in Oxime Crystal Structures

The oxime functional group is an excellent participant in hydrogen bonding, as it possesses both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptor sites (the nitrogen and oxygen atoms). scispace.comscispace.com This dual nature allows for the formation of a variety of hydrogen-bonding motifs, which are fundamental to the crystal engineering of oxime-containing compounds. The supramolecular structures of oximes are often dominated by O-H···N or O-H···O hydrogen bonds, leading to the formation of discrete assemblies or extended networks. scispace.com

One of the most common hydrogen-bonding motifs observed in the crystal structures of oximes is the formation of centrosymmetric dimers through a pair of O-H···N interactions. scispace.com This results in a characteristic R²₂(6) graph set notation. In addition to dimers, oximes can also form extended one-dimensional chains, often referred to as catemers, through O-H···N or O-H···O hydrogen bonds. scispace.com The specific architecture adopted in the solid state is influenced by the steric and electronic properties of the substituents on the oxime.

Table 1: Representative Hydrogen Bond Geometries in Oxime Crystal Structures

| Compound | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif |

| 1,3-diphenyl-propan-2-one oxime scispace.com | O-H···N | 2.830 | 2.03 | 149 | R²₂(6) Dimer |

| Amidoxime (B1450833) Derivative scispace.com | O-H···N | 2.816 | 2.06 | 178 | Catemer |

| 1H-isatin-3-oxime mdpi.com | O-H···O | - | 1.76 | 174 | Zigzag Chains |

| 5-Chloro-1H-isatin-3-oxime mdpi.com | N-H···N | - | 2.00 | 157 | Cyclic Motif |

Halogen Bonding Interactions and Network Formation

In recent years, the halogen bond has emerged as a significant non-covalent interaction for the rational design of crystal structures. unimi.it The oxime functionality, with its electron-rich nitrogen and oxygen atoms, is a competent halogen bond acceptor. nih.gov The interaction involves the electrophilic region on a halogen atom (the σ-hole) and the lone pair of electrons on the nitrogen or oxygen atom of the oxime. unimi.it

Studies on co-crystals of halogenated compounds and oximes have demonstrated the formation of robust halogen bonds. nih.gov The geometry of the halogen bond is typically linear, with the R-X···A angle approaching 180°, where X is the halogen and A is the acceptor atom (N or O of the oxime). unimi.it The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. unimi.it

In the context of Tetrahydrothiophen-3-one oxime, the oxime group would be expected to act as a halogen bond acceptor. Furthermore, the sulfur atom of the tetrahydrothiophene (B86538) ring can also participate in halogen bonding, acting as a Lewis base. tuni.fi This dual-acceptor capability could lead to the formation of complex two- and three-dimensional networks in the presence of suitable halogen bond donors. The interplay between hydrogen and halogen bonding can lead to the formation of intricate supramolecular architectures, where hydrogen-bonded motifs are further linked by halogen bonds. nih.gov

Table 2: Illustrative Halogen Bond Parameters in Structures Containing Oxime or Thioether Functionalities

| Donor | Acceptor Moiety | X···A Distance (Å) | R-X···A Angle (°) | Reference |

| C-Br | Oxime Oxygen | 3.183 | 164.1 | nih.gov |

| C-I | Oxime Oxygen | 3.383 | 169.3 | nih.gov |

| C-I | Thioether Sulfur | - | - | tuni.fi |

| 1,4-Diiodotetrafluorobenzene | Pyridine (B92270) Nitrogen | - | - | tuni.fi |

Metal-Organic Frameworks (MOFs) incorporating Oxime Moieties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Oxime-containing ligands have been successfully employed in the synthesis of MOFs. The oxime group can coordinate to metal centers in a variety of modes, acting as a versatile building block for the construction of extended networks.

While the direct incorporation of this compound into a MOF has not been reported in the reviewed literature, the use of other oxime-containing ligands provides insight into its potential. For example, 2-pyridyl oximes have been used to synthesize coordination polymers and MOFs with interesting magnetic and adsorption properties. scispace.com In these structures, the oxime moiety, in conjunction with other functional groups on the ligand, bridges metal centers to form one-, two-, or three-dimensional frameworks.

The synthesis of MOFs often involves solvothermal methods, where the components are heated in a sealed vessel. semanticscholar.org The incorporation of an oxime-containing ligand like this compound would depend on its stability under these conditions and its ability to coordinate with the chosen metal ions. The sulfur atom in the tetrahydrothiophene ring could also potentially coordinate to metal centers, offering an additional binding site and leading to more complex framework topologies.

Advanced Applications of Tetrahydrothiophen 3 One Oxime and Its Derivatives in Materials Science and Chemical Synthesis

Photoactive Materials and Photochemistry

The unique photochemical properties of oxime derivatives, particularly their ability to undergo N–O bond cleavage upon irradiation, make them highly valuable in the development of photoactive materials. This reactivity is harnessed in applications ranging from polymerization initiation to photocatalyzed transformations.

Oxime-Ester Derivatives as Photoinitiators for Polymerization Processes (e.g., in Photoresist Formulations)

Oxime-ester derivatives are highly efficient Type I photoinitiators, which generate free radicals upon exposure to light, thereby initiating polymerization. This characteristic is particularly crucial in the formulation of photoresists for microlithography and in other photocurable coatings and inks.

Upon irradiation with UV or visible light, the relatively weak N–O bond in the oxime ester moiety undergoes homolytic cleavage. This process generates two types of radicals: an iminyl radical and an acyloxy radical. The acyloxy radical can then undergo decarboxylation to produce a reactive alkyl or aryl radical and carbon dioxide. Both the iminyl and the alkyl/aryl radicals are capable of initiating the polymerization of monomers, such as acrylates.

Commercial oxime esters, such as those designated OXE 01 and OXE 02, have demonstrated excellent performance in pigmented formulations and are used in the production of color filter resists. The efficiency of these photoinitiators is often evaluated by their molar extinction coefficient (ε) at specific wavelengths. For instance, some novel oxime ester derivatives have been designed to exhibit strong absorption at 405 nm, aligning with the output of modern LED light sources and showing better performance than some traditional photoinitiators. Research has shown that even with lower molar extinction coefficients at longer wavelengths (e.g., 405 nm), surprisingly high polymerization conversions can be achieved, indicating that the absorption spectrum alone is not the only factor determining efficiency. wikipedia.org

| Photoinitiator | Derivative Type | Max. Absorption Wavelength (λ_max) | Molar Extinction Coefficient (ε) at λ_max | Application Note |

| OXE 01 | O-benzoyl-α-oxooxime | ~330 nm | > 1.75 x 10⁴ L mol⁻¹ cm⁻¹ | Excellent performance in pigmented formulations. wikipedia.org |

| OXE 02 | O-acetyloxime | ~330 nm | > 1.75 x 10⁴ L mol⁻¹ cm⁻¹ | Used in color filter resists. wikipedia.orgmasterorganicchemistry.com |

| Anthraquinone-based oxime ester (AQ-Ox) | Anthraquinone derivative | > 405 nm | Not specified | Suitable for visible-light photopolymerization and 3D printing. illinois.edu |

| Naphthalene-based oxime esters (NA-1–4) | Naphthalene derivative | Varies | Not specified | High final conversion efficiency under UV and 405 nm LED. acs.org |

Photocatalyzed Isomerization and Transformations in Organic Synthesis

Beyond polymerization, the photoreactivity of oximes is utilized in organic synthesis. Photocatalyzed reactions, often employing visible light, provide a milder and more selective alternative to harsh UV irradiation for chemical transformations. One such transformation is the E/Z isomerization of the C=N double bond in oximes. This isomerization can be a critical step in controlling the stereochemistry of subsequent reactions.

Furthermore, photocatalysis can enable unique transformations of oximes that lead to valuable synthetic intermediates. For example, visible-light photocatalysis can be used to access excited-state reactivity, facilitating non-classical Beckmann rearrangements. This reaction transforms oximes into amides or lactams, which are important structural motifs in many biologically active molecules. The ability to perform these reactions under mild, photocatalytic conditions expands the synthetic utility of oximes as intermediates. nih.gov

Polymer Chemistry and Dynamic Materials

The reversible nature of certain chemical bonds has led to the development of "smart" or dynamic materials that can exhibit properties such as self-healing, recyclability, and adaptability. Oxime derivatives have played a pivotal role in this field through the formation of dynamic covalent bonds, particularly in polyurethane chemistry.

Incorporation into Dynamic Covalent Polyurethanes via Oxime-Carbamate Bonds

A significant advancement in polymer chemistry has been the development of poly(oxime-urethanes) (POUs). These materials are synthesized through the polyaddition of multifunctional oximes and isocyanates, forming oxime-carbamate linkages. A key advantage of this chemistry is that the reaction can proceed efficiently at ambient temperatures without the need for the often-toxic catalysts typically used in polyurethane synthesis. sciencemadness.orgacs.org

Kinetics studies have shown that near-complete polymerization can be achieved in a few hours, yielding polymers with molecular weights comparable to traditional polyurethanes. sciencemadness.orgkoreascience.kr The resulting oxime-carbamate bonds are dynamic, meaning they can break and reform under specific stimuli, which imparts unique properties to the polymer network.

Reversible Oxime-Carbamate Linkages in Recyclable Polymer Networks

The dynamic nature of oxime-carbamate bonds is thermally triggered. At elevated temperatures, typically around 100°C, these linkages can undergo a reversible dissociation. sciencemadness.orgacs.orgkoreascience.kr This thermally dissociative mechanism allows the polymer network to flow and be reprocessed, similar to a thermoplastic, even if it is a cross-linked thermoset at room temperature.